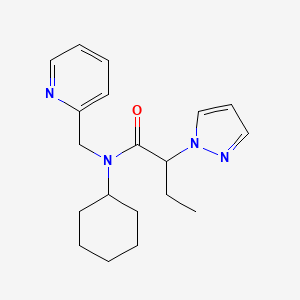

N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of related compounds involves nucleophilic substitution and condensation followed by hydrolysis, as seen in the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (Hernandez et al., 2015).

- Acid-catalyzed synthesis techniques have been developed for pyrazolopyrimidines, a related class, indicating the potential methodologies that could be applied to this compound (Tsai et al., 2018).

Molecular Structure Analysis

- Electronic polarization is evident in the vinylogous amide portion of related compounds, where the oxygen atom carries a partial negative charge and the nitrogen atom of the cyclohexylamine portion carries a partial positive charge (Hernandez et al., 2015).

Chemical Reactions and Properties

- The reactivity of related compounds like 1H-pyrazol-5-yl-N,N-dimethylformamidines with various aminating agents in acidic solutions shows the potential chemical behavior of the compound (Tsai et al., 2019).

Physical Properties Analysis

- Compounds structurally similar to N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide demonstrate significant differences in their hydrogen-bonded structures based on minor changes in substituents, impacting physical properties (Trilleras et al., 2008).

Chemical Properties Analysis

- The formation of 2,3-dihydro-4-pyridinones via amine addition to alpha,beta-unsaturated 1,3-diketones indicates the potential chemical behavior of N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide under similar conditions (MacDonald & Burnell, 2009).

Aplicaciones Científicas De Investigación

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are known for their versatility as synthetic intermediates with significant biological importance. They play vital roles in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and have shown potent anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of N-oxide motifs, possibly including N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide, in advanced chemistry and drug development investigations (Li et al., 2019).

Recyclable Copper Catalyst Systems in C-N Bond Forming Reactions

Research on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions involving aromatic, heterocyclic, and aliphatic amines, including pyridine derivatives, showcases the importance of such systems in sustainable organic synthesis. This area of study suggests potential applications of N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide in catalysis and organic synthesis due to the compound's structural relevance (Kantam et al., 2013).

Importance of Hybrid Catalysts in Heterocyclic Synthesis

The role of hybrid catalysts in synthesizing heterocyclic compounds, such as pyranopyrimidines and pyrazolines, underlines the potential for N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide in facilitating complex chemical transformations. These catalysts offer new pathways for creating bioactive molecules, highlighting the importance of innovative synthetic methods in drug discovery and development (Parmar et al., 2023).

Propiedades

IUPAC Name |

N-cyclohexyl-2-pyrazol-1-yl-N-(pyridin-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-2-18(23-14-8-13-21-23)19(24)22(17-10-4-3-5-11-17)15-16-9-6-7-12-20-16/h6-9,12-14,17-18H,2-5,10-11,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWNALIISFDWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC1=CC=CC=N1)C2CCCCC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(1H-pyrazol-1-yl)-N-(2-pyridinylmethyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)